molecular formula C17H12BrN3O3S B2386925 N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide CAS No. 303093-66-5

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide

Cat. No. B2386925
CAS RN: 303093-66-5
M. Wt: 418.27
InChI Key: BTYUXOZPUNDSCZ-UHFFFAOYSA-N
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Description

“N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has a nitrobenzamide group and a bromobenzyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The reaction of 4-bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide can give similar compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray single-crystal structure analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve free radical reactions. NBS (N-bromosuccinimide) is often used in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like ChemSpider .

Scientific Research Applications

Antimicrobial Potential

Recent studies have explored the antimicrobial activity of related compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one. These derivatives show promise as novel antimicrobial agents against Gram-positive pathogens .

Biological Evaluation

Researchers have conducted biological evaluations of N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide and its analogs. In silico analyses and toxicity assays have revealed their potential for developing antimicrobial agents and other bioactive compounds .

Safety and Hazards

Safety data sheets provide information about the potential hazards of similar compounds and suggest precautionary measures .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYUXOZPUNDSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide

CAS RN

303093-66-5
Record name N-(5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL)-4-NITROBENZAMIDE
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